Galactose 1-phosphate-13C-1 (potassium)

Description

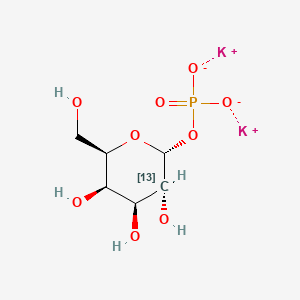

Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled derivative of galactose 1-phosphate, where the carbon-1 (C-1) position is substituted with the non-radioactive isotope $^{13}\text{C}$. Its molecular formula is $^{13}\text{C}6\text{H}{11}\text{O}_9\text{P} \cdot 2\text{K}$, with a molecular weight of 342.27 g/mol (). As a dipotassium salt, it exhibits high solubility, making it ideal for in vitro and in vivo metabolic studies. This compound is pivotal in tracing galactose metabolism via the Leloir pathway, which converts galactose into glucose-1-phosphate through enzymatic steps involving galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose-4-epimerase (GALE) .

Key applications include:

- Metabolic flux analysis: Tracking $^{13}\text{C}$-labeled galactose incorporation into glycosaminoglycans (GAGs), glycoproteins, and glycolipids .

- Enzyme activity assays: Studying mutations in GALT (e.g., galactosemia) by quantifying labeled metabolites .

- Chondrogenesis research: Investigating cartilage matrix synthesis, as galactose derivatives enhance aggrecan and type II collagen expression in ATDC5 cells and chondrocytes .

Properties

Molecular Formula |

C6H11K2O9P |

|---|---|

Molecular Weight |

337.31 g/mol |

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;; |

InChI Key |

KCIDZIIHRGYJAE-ZGOMGSCNSA-L |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([13C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Galactokinase

The most widely validated method for synthesizing galactose 1-phosphate-13C-1 involves galactokinase (GALK1) -mediated phosphorylation of 13C-labeled galactose. This approach mirrors endogenous galactose metabolism and ensures high regioselectivity for the C1 position.

Key Steps:

- Substrate Preparation : 1-13C-galactose (≥99% isotopic purity) is dissolved in a buffer containing Mg²⁺ and ATP.

- Enzymatic Reaction : GALK1 catalyzes the transfer of a γ-phosphate group from ATP to galactose, yielding galactose 1-phosphate-13C-1.

- Counterion Exchange : The product is treated with potassium hydroxide to form the dipotassium salt, enhancing solubility and stability.

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| pH | 7.5–8.0 | |

| Temperature | 37°C | |

| Incubation Time | 1–3 hours | |

| ATP Concentration | 5–10 mM | |

| Mg²⁺ Concentration | 2–5 mM |

Yield : 60–85% (dependent on enzyme purity and substrate excess).

Chemical Phosphorylation of 13C-Labeled Galactose

Chemical synthesis offers an alternative route, though it requires precise control to avoid side reactions. This method is less common due to challenges in regioselectivity but is utilized when enzymatic systems are unavailable.

Protocol:

- Protection of Hydroxyl Groups : 1-13C-galactose is treated with acetyl or benzoyl groups to protect C2–C6 hydroxyls.

- Phosphorylation : The C1 hydroxyl is activated using phosphorus oxychloride (POCl₃) or diphenyl phosphorochloridate, forming the monophosphate ester.

- Deprotection : Acidic or basic hydrolysis removes protecting groups.

- Salt Formation : Potassium counterions are introduced via ion-exchange chromatography or neutralization with KOH.

Challenges:

Isotopic Labeling via Biosynthetic Pathways

Industrial-scale production (e.g., Cambridge Isotope Laboratories) employs microbial systems to incorporate 13C into galactose 1-phosphate.

Fermentation Process:

- Microbial Strains : E. coli or Saccharomyces cerevisiae engineered to overexpress galactose metabolic enzymes (GALK1, GALT).

- 13C-Labeled Feedstock : 1-13C-glucose or 1-13C-galactose is provided as the sole carbon source.

- Harvesting : Cells are lysed, and galactose 1-phosphate is extracted via anion-exchange chromatography.

- Potassium Salt Formation : Elution with potassium-containing buffers (e.g., KCl) ensures counterion exchange.

Advantages:

Purification and Characterization

Industrial-Scale Production (Case Study)

Cambridge Isotope Laboratories (CIL) synthesizes the compound under GMP conditions:

Process Overview:

Challenges and Innovations

Key Issues:

Chemical Reactions Analysis

Types of Reactions

Galactose 1-phosphate-13C-1 (potassium) can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of galactose 1-phosphate-13C-1 (potassium) can yield galactonic acid derivatives, while reduction can regenerate the original compound .

Scientific Research Applications

Metabolic Research

Role in Galactose Metabolism:

Galactose 1-phosphate is crucial for the metabolism of galactose, primarily through the Leloir pathway, where it is converted into glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for maintaining glucose homeostasis in the body, especially in individuals with galactosemia, a genetic disorder that impairs this metabolic pathway .

Stable Isotope Labeling:

The incorporation of the stable isotope carbon-13 allows researchers to trace the metabolic pathways involving galactose 1-phosphate more accurately. This isotopic labeling is particularly useful in metabolic flux analysis, enabling scientists to study how galactose and its derivatives are utilized in various biochemical reactions .

Clinical Applications

Diagnosis of Metabolic Disorders:

Due to its role in galactose metabolism, galactose 1-phosphate accumulation can indicate metabolic disorders such as classic galactosemia. By measuring levels of this compound in biological samples, clinicians can diagnose these conditions early, allowing for timely intervention and management .

Therapeutic Research:

Research has explored the potential therapeutic applications of galactose 1-phosphate derivatives in managing metabolic diseases. For instance, studies have investigated how manipulating levels of this compound can alleviate symptoms associated with enzyme deficiencies that lead to toxic accumulation .

Biochemical Studies

Enzymatic Activity Studies:

Galactose 1-phosphate-13C-1 (potassium) serves as a substrate for various enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms. For example, investigations into the activity of galactokinase and other related enzymes have utilized this compound to better understand their roles and regulatory mechanisms within metabolic pathways .

Cellular Response Studies:

In yeast models, high concentrations of galactose 1-phosphate have been shown to induce stress responses and cell cycle arrest. These studies contribute to understanding cellular responses to metabolic stressors and can inform research into cancer biology and other diseases linked to metabolic dysregulation .

Nutritional Science

Impact on Dietary Sugars:

Research has also focused on how dietary intake of galactose influences metabolic health through its conversion to galactose 1-phosphate. Understanding these dynamics can inform nutritional guidelines and interventions aimed at managing conditions like lactose intolerance or metabolic syndrome .

Data Table: Comparison of Related Compounds

| Compound | Functionality | Unique Aspects |

|---|---|---|

| Glucose 1-phosphate | Intermediate in glucose metabolism | More prevalent in energy metabolism |

| Galactose | Simple sugar; precursor | Directly involved in lactose metabolism |

| UDP-galactose | Active form of galactose | Involved in glycosylation reactions |

| Fructose 1-phosphate | Intermediate in fructose metabolism | Distinct metabolic pathway compared to galactose |

| Mannose 6-phosphate | Involved in mannose metabolism | Plays a role in lysosomal enzyme targeting |

Case Studies

Study on Enzyme Kinetics:

A notable study investigated the kinetics of galactokinase using galactose 1-phosphate-13C-1 as a substrate. The findings revealed insights into how variations in substrate concentration affect enzyme activity and product formation, thereby enhancing our understanding of metabolic regulation under different physiological conditions .

Metabolic Flux Analysis:

Another significant research project employed stable isotope-labeled compounds, including galactose 1-phosphate-13C-1, to perform metabolic flux analysis in human cells. This study demonstrated how alterations in nutrient availability impact cellular metabolism and provided a framework for developing targeted nutritional therapies for metabolic disorders .

Mechanism of Action

The mechanism of action of galactose 1-phosphate-13C-1 (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted to glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization of galactose in the body. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .

Comparison with Similar Compounds

Unlabeled Galactose 1-Phosphate (Potassium Salt)

D-Galactose

UDP-Galactose

Glucose 1-Phosphate

Q & A

Basic Research Questions

Q. How is Galactose 1-phosphate-¹³C-1 (potassium) synthesized for isotopic labeling studies?

- Methodology : The synthesis involves enzymatic phosphorylation of α-D-galactose-¹³C₆ using galactokinase in the presence of ATP, followed by potassium salt precipitation. Purification is achieved via ion-exchange chromatography, with structural confirmation using ¹³C NMR (to verify isotopic incorporation at the C-1 position) and high-resolution mass spectrometry (HRMS) for molecular weight validation (342.272 g/mol) .

- Key Considerations : Ensure minimal isotopic dilution by using ¹³C-enriched precursors and optimizing reaction conditions (e.g., pH 7.4, 37°C).

Q. What analytical techniques are critical for quantifying Galactose 1-phosphate-¹³C-1 in biological matrices?

- Methodology :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with negative-ion mode MS/MS for separation and quantification. Use stable isotope dilution with ¹³C-labeled internal standards to improve accuracy .

- ¹³C NMR Spectroscopy : Track metabolic flux by observing ¹³C chemical shifts (e.g., ~95–110 ppm for anomeric carbons) in cellular extracts .

- Data Validation : Cross-validate results with enzymatic assays (e.g., galactose dehydrogenase-coupled spectrophotometry) to resolve matrix interference .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in isotopic tracer studies involving Galactose 1-phosphate-¹³C-1?

- Case Example : Discrepancies in metabolic flux rates between in vitro and in vivo models (e.g., GALT-deficient mice ) may arise from isotopic dilution or compartmentalization.

- Experimental Design :

- Compartment-Specific Sampling : Isolate subcellular fractions (e.g., cytosol vs. mitochondria) to measure localized ¹³C enrichment.

- Dose-Response Studies : Administer varying ¹³C-galactose concentrations to model dilution effects and derive correction factors .

- Statistical Tools : Use kinetic modeling software (e.g., INCA) to integrate time-resolved LC-MS/MS and NMR data .

Q. What strategies optimize the use of Galactose 1-phosphate-¹³C-1 in studying congenital metabolic disorders like galactosemia?

- Methodology :

- In Vivo Tracing : Administer ¹³C-galactose to GALT-knockout mice and quantify metabolites (galactitol, galactonate) via LC-MS/MS in urine and tissues. Compare with wild-type controls to identify blocked pathways .

- Enzyme Activity Assays : Co-incubate patient-derived fibroblasts with ¹³C-galactose and measure residual GALT activity via UDP-galactose formation using ³¹P NMR .

- Challenges : Address low signal-to-noise ratios in tissue samples by pre-enriching metabolites via solid-phase extraction .

Q. How can researchers mitigate isotopic scrambling during enzymatic assays with Galactose 1-phosphate-¹³C-1?

- Mitigation Strategies :

- Enzyme Engineering : Use thermostable galactokinase mutants to reduce side reactions at elevated temperatures.

- Quench-Flow Techniques : Halt reactions at millisecond intervals to capture transient intermediates and prevent ¹³C redistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.